molecular formula C10H7F2NO B15199676 5-(Difluoromethoxy)isoquinoline

5-(Difluoromethoxy)isoquinoline

Cat. No.: B15199676
M. Wt: 195.16 g/mol
InChI Key: CWLUEEUCHJADCX-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)isoquinoline: is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that contain a nitrogen atom in the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethoxy)isoquinoline can be achieved through several methodologies.

Industrial Production Methods: Industrial production of fluorinated isoquinolines often employs catalytic processes to enhance yield and selectivity. For example, Iridium(III) catalysis has been used for the C–H/N–O annulation of arylketoxime and internal alkyne without using an oxidant . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethoxy)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

  • 5-Fluoroisoquinoline
  • 5-Trifluoromethylisoquinoline
  • 5-Chloroisoquinoline

Comparison: 5-(Difluoromethoxy)isoquinoline is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to other fluorinated isoquinolines. This uniqueness can result in different biological activities and applications .

Properties

IUPAC Name

5-(difluoromethoxy)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c11-10(12)14-9-3-1-2-7-6-13-5-4-8(7)9/h1-6,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLUEEUCHJADCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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